molecular formula C11H13ClOS2 B14052329 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one

1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14052329
M. Wt: 260.8 g/mol
InChI Key: XBJBLBSJSJJXTB-UHFFFAOYSA-N
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Description

1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one typically involves the chlorination of a precursor compound, such as 1-(3,5-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols to form corresponding amines or thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions with solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or water, often with a base to neutralize the by-products.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Scientific Research Applications

1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloropropanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with trifluoromethyl groups instead of methylthio groups.

    1-(3,5-Dimethylphenyl)-3-chloropropan-2-one: Similar structure but with methyl groups instead of methylthio groups.

Uniqueness

1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of methylthio groups, which can impart distinct electronic and steric effects compared to other substituents like trifluoromethyl or methyl groups. These differences can influence the compound’s reactivity, binding properties, and overall biological activity.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[3,5-bis(methylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H13ClOS2/c1-14-10-4-8(3-9(13)7-12)5-11(6-10)15-2/h4-6H,3,7H2,1-2H3

InChI Key

XBJBLBSJSJJXTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)CC(=O)CCl)SC

Origin of Product

United States

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